4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one
Description
The compound 4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a central pyrazole ring substituted with:
- A (5-chloro-2-hydroxyphenyl)iminomethyl group at position 2.
- A (4-chloro-3-methoxyphenyl) group at position 2.
- A methyl group at position 3.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-13(9-21-15-7-11(19)3-6-16(15)24)18(25)23(22-10)12-4-5-14(20)17(8-12)26-2/h3-9,22,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPLDOCZLWHCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)OC)C=NC3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be illustrated as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target molecule inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Breast Cancer
A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the tested pyrazoles exhibited cytotoxic effects, with some compounds showing synergistic effects when combined with doxorubicin, a standard chemotherapy drug. The study reported IC50 values indicating effective concentration ranges for inducing cell death in these lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound under discussion has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in mediating inflammatory responses. This mechanism was observed in various studies where pyrazole derivatives reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in treated cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. The compound has demonstrated activity against both bacterial and fungal pathogens.
Antibacterial Activity
In vitro studies have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth .
Antifungal Activity
Additionally, antifungal assays revealed that the compound could effectively inhibit the growth of various phytopathogenic fungi. The effectiveness was measured using standard methods such as disk diffusion and broth dilution techniques .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research demonstrated that derivatives of pyrazole compounds can inhibit bacterial growth effectively. For instance, compounds similar to 4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one have been synthesized and tested against various bacterial strains. The results showed that these compounds could potentially serve as effective antibiotics by targeting specific bacterial enzymes involved in cell wall synthesis, such as MurB .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. In vitro studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. This compound's structure allows it to interact with various biological targets, potentially leading to the development of new anti-inflammatory drugs .
Pesticidal Activity
The compound's structural features make it a candidate for development as a pesticide. Studies have shown that similar compounds can effectively control pests by interfering with their metabolic processes. The chlorinated phenyl groups are believed to enhance the bioactivity against a range of agricultural pests .
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives indicates potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties conferred by the pyrazole ring and substituent groups may lead to enhanced performance in optoelectronic devices .
Case Studies
Comparison with Similar Compounds
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Key Features :
- Pyrazol-3-one core substituted with two 4-chlorophenyl groups (positions 2 and 4).
- Methyl groups at positions 3 and 4.
- Comparison :
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Key Features: Pyrazol-5-one core with furyl and naphthylamino substituents.
- Structural rigidity due to the naphthyl group contrasts with the target’s hydroxyl and methoxy flexibility .
Heterocyclic Analogues with Varied Cores
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features :
- Thiazole core fused with pyrazole and triazole rings.
- Chlorophenyl and fluorophenyl substituents.
- Isostructural crystallinity (triclinic, P 1) with planar conformations, similar to pyrazole derivatives .
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one
- Key Features: Triazinone core linked to a pyrazole group. Nitrobenzoyl and chlorophenyl substituents.
- Comparison :
Substituent-Driven Comparisons
Table 1: Substituent Effects on Key Properties
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation or Vilsmeier–Haack reactions. For example, hydrazine derivatives may react with β-diketones to form pyrazolone intermediates, followed by imine formation with substituted hydroxybenzaldehydes . Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- X-ray crystallography : Resolves absolute configuration and molecular packing, with R factors <0.1 indicating high confidence in structural assignments .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen-bonding interactions (e.g., hydroxyl or imine protons) .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) and detects by-products .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2 or kinase assays) are standard. For anti-inflammatory or antimicrobial activity, LPS-induced cytokine release or bacterial growth inhibition assays can be employed . Dose-response curves and IC₅₀ calculations are critical for potency assessment.
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies in bond lengths or tautomeric forms (e.g., keto-enol equilibria) require complementary techniques:
- DFT calculations : Compare experimental NMR chemical shifts with computed values to validate tautomeric states .
- Variable-temperature NMR : Detect dynamic processes influencing spectral data .
- Single-crystal XRD : Resolve ambiguities in stereochemistry or hydrogen-bonding networks .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Molecular docking (AutoDock, MOE) : Predict binding affinities to targets like COX-2 or DNA topoisomerases using PDB structures .
- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories .
- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity data to guide derivative design .
Q. How can reaction conditions be optimized for derivatives with improved solubility or stability?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent decomposition .
- Catalyst selection : Acid/base catalysts (e.g., p-TsOH or NaOAc) improve imine formation yields .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 h to 2 h) while maintaining yields >80% .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Regioselective substitution : Introduce electron-withdrawing groups (Cl, NO₂) at the 4-position to enhance electrophilic interactions .
- Bioisosteric replacement : Replace the methoxy group with trifluoromethyl to assess metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using docking and crystallographic data .
Q. How should stability issues during synthesis or storage be addressed?
- Light sensitivity : Store in amber vials under nitrogen .
- Hydrolytic degradation : Avoid aqueous buffers during biological assays; use lyophilization for long-term storage .
- Thermal stability : TGA/DSC analysis determines decomposition thresholds (>150°C typically safe for room-temperature storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
